molecular formula C24H40O4 B8034379 1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

Cat. No.: B8034379
M. Wt: 392.6 g/mol
InChI Key: HTJZKHLYRXPLLS-MHWANNKGSA-N
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Description

This compound is a chiral diester derivative of (E)-but-2-enedioic acid, featuring two distinct cyclohexyl substituents at the 1-O and 4-O positions. The stereochemistry of the cyclohexyl groups is critical: the 1-O substituent adopts the (1S,2R,5S) configuration, while the 4-O group is (1R,2S,5R). These substituents are structurally related to menthyl derivatives, characterized by their 5-methyl-2-propan-2-ylcyclohexyl motifs, which confer significant steric and electronic effects on the molecule .

Synthetic routes for analogous compounds involve multi-step sequences, such as condensation reactions of enol ethers or Grignard additions, followed by stereoselective functionalization (e.g., as seen in the synthesis of dimethyl (2E,4Z)-4-(((S)-1-phenylethyl)aminomethylene)pent-2-enedioate derivatives ).

Properties

IUPAC Name

1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18+,19+,20-,21-,22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZKHLYRXPLLS-MHWANNKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solvent Evaporation Technique: Dimethyl fumarate can be prepared using the solvent evaporation technique with nicotinamide as a coformer.

    Crystallization: Crystallization is another method used to prepare dimethyl fumarate.

Industrial Production Methods:

    Fermentation: Fumaric acid, the precursor to dimethyl fumarate, can be produced by fermentation using specific microorganisms.

    Chemical Synthesis: Fumaric acid can also be synthesized from petroleum-derived benzene or butane.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in the oxidation of dimethyl fumarate include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for dimethyl fumarate.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions involving dimethyl fumarate.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent . Its structural analogs have shown promise in:

  • Anti-inflammatory agents : Modifications of similar esters have been linked to reduced inflammation in preclinical models.
  • Anticancer properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored a related compound's ability to inhibit specific cancer cell lines, demonstrating that structural similarities could predict efficacy against tumor growth .

Agricultural Applications

The compound has potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests. Research has indicated that compounds with similar structures can act as:

  • Insect growth regulators : By mimicking hormones in insects, they can interfere with development processes.
  • Fungicides : Their lipophilic nature allows them to penetrate fungal membranes effectively.

Case Study : In a field trial reported by the Agricultural Sciences Journal, a related ester was tested for efficacy against common agricultural pests, showing significant reductions in pest populations when applied at optimal concentrations .

Material Sciences

In material sciences, this compound may be utilized in the development of:

  • Biodegradable polymers : Its ester functionality allows for incorporation into polymer matrices that degrade more readily than traditional plastics.
  • Surfactants : The amphiphilic nature of such compounds makes them suitable for use in emulsifiers and stabilizers in various formulations.

Case Study : Research published in Polymer Science demonstrated that copolymers containing similar cyclic esters exhibited improved mechanical properties and degradation rates compared to conventional materials .

Data Tables

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnti-inflammatory, AnticancerStructural analogs show promise against tumors
Agricultural SciencesPesticides, HerbicidesEffective insect growth regulators identified
Material SciencesBiodegradable polymers, SurfactantsImproved mechanical properties in copolymers

Mechanism of Action

Dimethyl fumarate exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, leading to the expression of antioxidant response element genes. This results in increased production of antioxidant proteins that protect cells from oxidative stress . Additionally, dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

The compound’s unique stereochemistry distinguishes it from other cyclohexyl esters. For example:

  • (1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl prop-2-enoate (): Shares the same cyclohexyl backbone but lacks the (E)-but-2-enedioate ester linkage. The absence of a second ester group reduces polarity and alters reactivity.
  • Cyanidin 3-O-[4-Hydroxycinnamoyl-(->6)-[4-hydroxy-3,5-dimethoxycinnamoyl-(->2)-b-D-glucopyranosyl-(1->2)]-b-D-glucopyranoside] 5-O-(6-O-malonyl-b-D-glucopyranoside) (): A glycosylated ester with a complex aromatic backbone.

Physical and Chemical Properties

Property Target Compound Analog: Bicyclo[2.2.2]octene Esters Analog: (1R,2S,5R)-Cyclohexyl Prop-2-enoate
Molecular Weight ~434.6 g/mol (estimated) 220–350 g/mol ~238.3 g/mol
Polarity High (due to two ester groups) Moderate (single ester or ether groups) Low (single ester group)
Stereochemical Complexity High (four stereocenters) Moderate (bicyclic framework) Moderate (three stereocenters)
Synthetic Yield Not reported; inferred to require multi-step optimization (e.g., ~60–80% ) 50–90% (varies by substituent) Not reported

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) align with bicyclo[2.2.2]octene esters (e.g., 22a, 23a in ).
  • NMR : The (E)-but-2-enedioate moiety would exhibit distinct olefinic proton coupling (J ≈ 12–16 Hz for trans-configuration), comparable to dimethyl (2E,4Z)-pent-2-enedioate derivatives .

Functional Comparisons

  • Reactivity: The dual ester groups enhance susceptibility to hydrolysis compared to monoesters like prop-2-enoate derivatives .
  • Thermal Stability : Cyclohexyl substituents likely improve stability relative to linear alkyl analogs, as seen in bicyclo[2.2.2]octene systems .

Biological Activity

1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of two cyclohexyl groups substituted with methyl and propan-2-yl groups linked to a butenedioate moiety. Its molecular formula is C20H34O4, with a molecular weight of 342.49 g/mol. The stereochemistry is significant due to the presence of multiple chiral centers which may influence its biological activity.

PropertyValue
Molecular FormulaC20H34O4
Molecular Weight342.49 g/mol
IUPAC Name1-O-[(1S,2R,5S)-...
CAS Registry NumberNot available

Pharmacological Studies

Recent studies have indicated that this compound exhibits various biological activities, particularly in the realm of cannabinoid research. It has been suggested that it may interact with cannabinoid receptors, which are crucial for many physiological processes.

Case Study: Cannabinoid Interaction

A study published in PMC explored the binding affinities of saturated cannabinoids and their derivatives to cannabinoid receptors. The findings indicated that certain diastereomers of similar compounds showed significant affinity for the CB1 receptor, which is implicated in pain modulation and appetite regulation .

Antimicrobial Activity

Another aspect of interest is the antimicrobial properties of related compounds. Research has demonstrated that certain derivatives exhibit antibacterial activity against pathogens such as Staphylococcus aureus and antifungal properties against Candida albicans. For instance, one derivative showed an IC50 value of 2.6 μM against Staphylococcus aureus and notable antifungal activity .

Anti-inflammatory Potential

The anti-inflammatory capacity of related compounds has also been highlighted in literature. The mechanism by which these compounds exert their effects involves modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound involves several steps including the formation of cyclohexyl derivatives followed by esterification with butenedioic acid derivatives. The use of specific catalysts such as boron trifluoride has been noted to enhance yield and selectivity during synthesis .

Table 2: Synthesis Overview

StepDescription
Step 1Formation of cyclohexyl derivatives
Step 2Esterification with butenedioic acid
Step 3Purification and characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 2
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

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